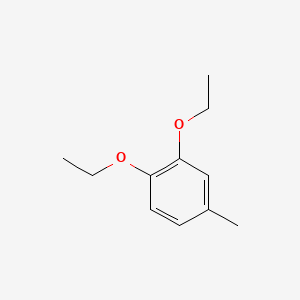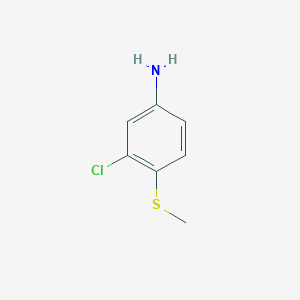
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate is an anionic surfactant known for its versatile functional properties. It is widely used in various industrial applications, including detergents, agricultural products, cosmetics, and textiles. This compound is particularly valued for its emulsifying, dispersing, wetting, solubilizing, and permeating abilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate is synthesized through a series of chemical reactions involving L-aspartic acid and stearyl alcohol. The process typically involves the following steps:
Esterification: L-aspartic acid reacts with stearyl alcohol to form an ester.
Sulfonation: The ester undergoes sulfonation to introduce sulfonic acid groups.
Neutralization: The sulfonated ester is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the esterification and sulfonation reactions are carefully controlled. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate undergoes various chemical reactions, including:
Hydrolysis: Under hot strong acid or alkali conditions, the compound can hydrolyze, breaking down into its constituent parts.
Common Reagents and Conditions
Hydrolysis: Typically involves strong acids or bases at elevated temperatures.
Oxidation: Involves strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Hydrolysis: Produces L-aspartic acid and stearyl alcohol.
Oxidation: Produces various oxidized derivatives depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of tetrasodium dicarboxyethyl stearyl sulfosuccinamate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting, emulsification, and dispersion. The molecular structure, with both hydrophilic and hydrophobic regions, enables it to interact with various substances, facilitating their solubilization and stabilization in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium N-(sulfosuccinyl)-N-stearyl-L-aspartate
- L-Aspartic acid, N-(3-carboxy-1-oxo-2-sulfopropyl)-N-octadecyl-, sodium salt (1:4)
Uniqueness
Tetrasodium dicarboxyethyl stearyl sulfosuccinamate stands out due to its excellent stability under a wide range of pH conditions and its ability to function effectively in high electrolyte salt solutions. This makes it particularly useful in applications requiring robust performance under varying conditions .
Propriétés
Numéro CAS |
3401-73-8 |
|---|---|
Formule moléculaire |
C26H43NNa4O10S |
Poids moléculaire |
653.6 g/mol |
Nom IUPAC |
tetrasodium;(2S)-2-[(3-carboxylato-2-sulfonatopropanoyl)-octadecylamino]butanedioate |
InChI |
InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(26(33)34)19-23(28)29)25(32)22(20-24(30)31)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,28,29)(H,30,31)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1 |
Clé InChI |
NFMQQRDRBWZBOH-WZJRWHPNSA-J |
SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
3401-73-8 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)



![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)




![1-[2-(2-Pyridyl)Ethyl]Piperidine](/img/structure/B1607258.png)



